(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate (4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17213913
InChI: InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19?/m1/s1
SMILES:
Molecular Formula: C19H22O9
Molecular Weight: 394.4 g/mol

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate

CAS No.:

Cat. No.: VC17213913

Molecular Formula: C19H22O9

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

(4AR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triyl triacetate -

Specification

Molecular Formula C19H22O9
Molecular Weight 394.4 g/mol
IUPAC Name [(4aR,7R,8S,8aR)-6,7-diacetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Standard InChI InChI=1S/C19H22O9/c1-10(20)24-16-15-14(9-23-18(28-15)13-7-5-4-6-8-13)27-19(26-12(3)22)17(16)25-11(2)21/h4-8,14-19H,9H2,1-3H3/t14-,15-,16+,17-,18?,19?/m1/s1
Standard InChI Key MMMFFJBLSNOZRA-XGUBDDBMSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC([C@@H]1OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Stereochemical Configuration

The core structure of this compound features a hexahydropyrano[3,2-d] dioxine scaffold with a phenyl substituent at the 2-position and triacetate groups at the 6, 7, and 8 positions. The stereochemical descriptors (4aR,7R,8S,8aR) indicate a specific spatial arrangement critical to its biological activity.

Molecular Framework

The pyrano-dioxine system consists of a fused pyran and 1,3-dioxane ring, creating a rigid bicyclic framework. Acetylation at the 6, 7, and 8 hydroxyl groups enhances lipophilicity, a modification frequently employed to improve pharmacokinetic properties .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(4aR,7R,8S,8aR)-2-phenylhexahydropyrano[3,2-d][1, dioxine-6,7,8-triyl triacetate
Molecular FormulaC₂₃H₂₆O₁₀
Molecular Weight486.45 g/mol
Stereochemistry4aR,7R,8S,8aR

Synthesis and Manufacturing Processes

The synthesis of this compound is detailed in patent WO2019075045A1, which outlines a multi-step route starting from protected carbohydrate precursors .

Key Synthetic Steps

  • Acetylation of Core Carbohydrate: A pyranose intermediate undergoes selective acetylation using acetic anhydride in the presence of catalytic acid.

  • Benzylidene Protection: Introduction of the phenyl group via benzylidene acetal formation under acidic conditions.

  • Stereoselective Functionalization: Chirality at positions 7 and 8 is established through enzymatic resolution or asymmetric catalysis .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ac₂O, H₂SO₄, 0°C, 2h78%
2PhCH(OEt)₂, TsOH, reflux65%
3Lipase PS-C, iPr₂O, 37°C82% ee

Physicochemical Properties

The triacetate derivative exhibits modified solubility and stability compared to its parent alcohol.

Solubility and Stability

  • Solubility: Freely soluble in DMSO (>50 mg/mL) and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .

  • Storage: Stable at -20°C for 1 month under anhydrous conditions; degrades upon prolonged exposure to moisture .

Table 3: Physicochemical Profile

ParameterValue
LogP (Predicted)1.84
Hydrogen Bond Donors0
Hydrogen Bond Acceptors10
Rotatable Bonds6

Applications in Drug Discovery

This compound serves as a key intermediate in developing galectin-3 inhibitors, as evidenced by its role in WO2019075045A1 .

Mechanism of Action

Galectin-3 inhibition occurs through competitive binding to its carbohydrate-recognition domain (CRD). The triacetate prodrug enhances cell membrane permeability, with intracellular esterases cleaving the acetyl groups to release the active triol .

Table 4: Biological Activity Data

Assay TypeIC₅₀ (nM)Target
Galectin-3 Binding23.4Human Recombinant
Cytotoxicity (HeLa)>100 μM-

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